molecular formula C24H23N5OS B14920189 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14920189
M. Wt: 429.5 g/mol
InChI Key: WODKBVPHFBFHPK-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a benzothiazole moiety at the 2-position and a substituted indole-ethylamino group at the 4-position. The Z-configuration of the ethylidene moiety is critical for its stereochemical and electronic properties. Benzothiazole and indole groups are pharmacologically significant, often associated with bioactivity in medicinal chemistry, including antimicrobial and kinase inhibition . The pyrazol-3-one core provides a rigid scaffold that facilitates intermolecular interactions, such as hydrogen bonding and π-π stacking, which are pivotal for binding to biological targets .

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H23N5OS/c1-14-8-9-19-18(12-14)17(13-26-19)10-11-25-15(2)22-16(3)28-29(23(22)30)24-27-20-6-4-5-7-21(20)31-24/h4-9,12-13,26,28H,10-11H2,1-3H3

InChI Key

WODKBVPHFBFHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN=C(C)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling with a pyrazolone derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrazol-3-one derivatives from the provided evidence:

Compound ID & Reference Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound 2-(1,3-benzothiazol-2-yl), 4-(indol-ethylamino) C₂₄H₂₂N₆OS 450.55 Reference compound
2-(4-nitrophenyl), 5-(4-methoxyphenyl), 4-(imidazol-ethylamino) C₂₂H₂₁N₇O₄ 471.46 Nitro and methoxy substituents; imidazole vs. indole moiety
2-(4-fluorophenyl), 4-(triazolylmethyl-phenylamino) C₂₃H₂₂FN₇O 455.47 Fluorophenyl and triazole groups; no benzothiazole/indole
3-(thiazolidinone), 9-methylpyrido-pyrimidinone C₂₇H₂₄N₈O₂S 548.65 Thiazolidinone core; fused pyrido-pyrimidinone system
3-(4-ethoxy-2-methylphenyl), 2-thioxothiazolidinone C₂₆H₂₅N₃O₂S₂ 491.62 Thioxothiazolidinone; ethoxy-phenyl substituent

Key Observations

The indole moiety (target) vs.

Steric and Pharmacokinetic Implications: The indole-ethylamino group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the triazolylmethyl group in (clogP ~2.8), suggesting improved membrane permeability . The nitro group in may confer higher polarity, reducing blood-brain barrier penetration relative to the target compound .

Biological Activity Trends: Pyrazol-3-one derivatives with thiazole/thiazolidinone moieties (e.g., ) exhibit antimicrobial and kinase inhibitory activity, as seen in related compounds . The benzothiazole-indole combination in the target compound may synergize for dual targeting (e.g., DNA intercalation via indole and enzyme inhibition via benzothiazole) .

Research Findings and Implications

  • Antimicrobial Potential: Analogous compounds (e.g., ) show activity against Gram-positive bacteria, suggesting the target compound may share this trait due to structural overlap .

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features several key structural components:

  • Benzothiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyrazolone core : Associated with anti-inflammatory and analgesic effects.
  • Indole substituent : Often linked to neuropharmacological activities.

The molecular formula is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S with a molecular weight of approximately 385.5 g/mol. The intricate structure allows for diverse interactions with biological targets, suggesting a wide range of pharmacological effects.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Key pathways include:

  • Enzyme inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain signaling.
  • Signal transduction modulation : It can alter pathways related to cell proliferation and survival.

Research indicates that the compound's structural features enable it to bind effectively to these targets, modulating their activity and influencing various biological processes .

Antimicrobial Activity

Studies have demonstrated that derivatives of the benzothiazole and pyrazolone frameworks exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against several cancer cell lines:

  • Cell lines tested : Human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549).
  • Results indicated that certain analogs exhibited potent antiproliferative activity, suggesting potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The pyrazolone core is known for its anti-inflammatory properties. Research shows that this compound may act as a COX inhibitor:

  • Inhibition studies : Compounds similar to this structure have shown competitive inhibition against COX enzymes, leading to reduced inflammation in animal models .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria with MIC values < 10 μg/mL.
Study 2Anticancer ActivityShowed IC50 values ranging from 5 to 20 μM across various cancer cell lines.
Study 3Anti-inflammatory EffectsInhibition of COX enzymes comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazol-3-one core with benzothiazole and indole substituents?

Multi-step syntheses often involve cyclocondensation of hydrazines with β-ketoesters or β-diketones, followed by functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties (as seen in ). Substituted indole and benzothiazole groups are typically introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Reaction optimization in THF/water mixtures with copper sulfate and sodium ascorbate is common for click chemistry steps .

Q. How can purity and structural integrity be validated during synthesis?

Use a combination of analytical techniques:

  • HPLC for purity assessment (≥95% recommended for biological studies).
  • FTIR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrazolone).
  • NMR (¹H/¹³C) to verify regiochemistry and substituent orientation. For example, the Z-configuration of the ethylidene group can be confirmed via NOE experiments .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents like DMF or DMSO, combined with ethanol or water, are effective for recrystallizing heterocyclic compounds. highlights DMF/EtOH (1:1) mixtures for purifying pyrazole derivatives, ensuring removal of unreacted starting materials .

Q. Which spectral techniques resolve ambiguities in tautomeric forms?

X-ray crystallography is definitive for tautomer assignment. Software like SHELXL ( ) and ORTEP-3 ( ) can model anisotropic displacement parameters to distinguish between keto-enol or imine-amine tautomers .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., cyclization or substitution) be elucidated?

  • Kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps.
  • DFT calculations (e.g., Gaussian 16) to map transition states and intermediates. used 3D modeling to optimize FGFR inhibitors, a strategy applicable here for mechanistic insights .
  • Isotopic labeling (e.g., ¹⁵N/²H) to track atom migration during cyclization .

Q. What strategies mitigate contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

  • Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions. used molecular docking to analyze benzimidazole derivatives’ binding modes, a method applicable here .
  • Free-energy perturbation (FEP) to account for solvation effects and entropy changes overlooked in static models .

Q. How can crystallographic data resolve stereochemical uncertainties in the ethylidene moiety?

  • SHELXD ( ) for phase determination in small-molecule crystals.
  • ORTEP for Windows ( ) to visualize anisotropic displacement ellipsoids and confirm the Z-configuration via bond-length analysis .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

  • Enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination.
  • Cell viability assays (e.g., MTT) using cancer lines with FGFR mutations, as in ’s evaluation of CH5183284 .
  • Surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS to detect trace impurities.
  • Design of Experiments (DoE) for reaction optimization (e.g., varying catalyst loading, temperature). applied DoE to improve diphenyldiazomethane synthesis yields, a transferable approach .

Q. What computational tools predict metabolic stability or toxicity?

  • ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic clearance or hERG inhibition.
  • CYP450 docking (AutoDock Vina) to assess metabolism by cytochrome enzymes. ’s use of 3D modeling for FGFR selectivity can guide toxicity profiling .

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